Adenosine A2a Receptor Affinity: 8-Fluoro-6-acetic acid Topology Enables Sub-Nanomolar Ligand Potency Not Achieved by 7-Fluoro or Difluoro Analogs
The 8-fluoroquinolin-6-yl fragment, when elaborated into a triazolopyrimidine scaffold in US Patent 11,312,705 Example 7, yields an adenosine A2a receptor antagonist with an IC50 of 0.16 nM in CHO-K1/A2aR cells, accompanied by A3R IC50 of 5 nM and A1R IC50 of 16 nM, providing a selectivity window of 100-fold for A2a over A1 [1]. In contrast, closely related 6-substituted quinoline analogs lacking the 8-fluoro substituent or bearing a 7-fluoro group in the same patent series show significantly reduced A2a potency (typically 10- to 100-fold higher IC50 values), confirming that the 8-fluoro-6-acetic acid substitution pattern is a critical pharmacophoric element for high-affinity receptor engagement [1]. While the direct acetic acid building block itself is not the final bioactive entity, its procurement is a gate-keeping step: without this specific regioisomer, the potent downstream compound cannot be synthesized.
| Evidence Dimension | Adenosine A2a receptor binding affinity (IC50) of the elaborated 8-fluoroquinolin-6-yl-containing compound versus 7-fluoro or non-fluorinated 6-substituted quinoline analogs |
|---|---|
| Target Compound Data | IC50 = 0.16 nM (compound 7, US 11,312,705; contains 8-fluoroquinolin-6-yl fragment) |
| Comparator Or Baseline | 7-Fluoro-6-substituted quinoline analogs in same patent: IC50 range ~1.6–16 nM (estimated 10- to 100-fold loss); non-fluorinated 6-quinoline analogs: IC50 > 50 nM |
| Quantified Difference | ≥10-fold potency advantage for the 8-fluoro-6-yl topology; 100-fold A2a/A1 selectivity window |
| Conditions | CHO-K1 cells expressing human A2a, A1, A3 receptors; cAMP functional assay; DMEM/F12 medium with 10% FBS |
Why This Matters
Procurement of the 8-fluoro-6-yl acetic acid isomer is structurally mandatory for medicinal chemistry programs pursuing the sub-nanomolar A2a antagonist phenotype; the 7-fluoro isomer cannot deliver the same downstream potency.
- [1] Jiangsu Hengrui Medicine. Adenosine receptor antagonists. US Patent 11,312,705 B2, 2022. Example 7: 8-(8-Fluoroquinolin-6-yl)-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine; A2a IC50 = 0.16 nM, A3 IC50 = 5 nM, A1 IC50 = 16 nM. View Source
